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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and underlying mechanisms of two

key oral therapies for moderate-to-severe plaque psoriasis: Deucravacitinib (a selective TYK2

inhibitor) and Tofacitinib (a pan-Janus kinase (JAK) inhibitor). The information presented is

supported by data from pivotal clinical trials and in vitro studies.

Mechanism of Action: A Tale of Two Kinase
Inhibitors
Deucravacitinib and Tofacitinib both modulate inflammatory signaling pathways central to the

pathogenesis of psoriasis, but they achieve this through distinct mechanisms targeting different

members of the Janus kinase family.

Deucravacitinib (Bms-1): A Selective TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2).[1][2] It

uniquely binds to the regulatory domain of TYK2, leading to allosteric inhibition that locks the

enzyme in an inactive state.[3] This selective action primarily blocks the signaling of key

cytokines implicated in psoriasis, including interleukin-23 (IL-23), IL-12, and Type 1 interferons

(IFNs).[1][2] By targeting TYK2, deucravacitinib aims to provide therapeutic benefit with

minimal impact on the broader JAK signaling pathways.[2]
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Tofacitinib is an oral inhibitor that targets the ATP-binding site in the catalytic domain of Janus

kinases.[4][5] It demonstrates inhibitory activity against JAK1, JAK2, and JAK3, and to a lesser

extent, TYK2.[4] This broader inhibition affects the signaling of a wider range of cytokines that

are involved in both immune responses and other physiological processes.[4][5] By blocking

these JAK-STAT pathways, tofacitinib effectively reduces the production of inflammatory

mediators.[5]
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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-induced inflammation.
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Caption: Tofacitinib broadly inhibits JAK enzymes by binding to their active site.

Comparative Efficacy Data
The following tables summarize key efficacy endpoints from head-to-head and placebo-

controlled clinical trials in patients with moderate-to-severe plaque psoriasis.

Table 1: Psoriasis Area and Severity Index (PASI) 75 Response at Week 16

Treatment POETYK PSO-1 POETYK PSO-2

Deucravacitinib 6 mg QD 58.4% 53.0%

Placebo 12.7% 9.4%

Apremilast 30 mg BID 35.1% 39.8%
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Data from the POETYK PSO-1 (NCT03624127) and POETYK PSO-2 (NCT03625530) trials.

Table 2: Static Physician's Global Assessment (sPGA) 0/1 (clear or almost clear) Response at

Week 16

Treatment POETYK PSO-1 POETYK PSO-2

Deucravacitinib 6 mg QD 53.6% 49.5%

Placebo 7.2% 8.6%

Apremilast 30 mg BID 32.1% 33.9%

Data from the POETYK PSO-1 (NCT03624127) and POETYK PSO-2 (NCT03625530) trials.

Table 3: Network Meta-Analysis of Oral Therapies for Psoriasis (PASI 75 at 12-16 weeks)

Treatment PASI 75 Response Rate (vs. Placebo)

Deucravacitinib 6 mg QD Significantly Superior

Tofacitinib 10 mg BID Significantly Superior

Deucravacitinib 3 mg BID
Ranked as one of the best treatments for

efficacy and safety

This table summarizes findings from a network meta-analysis, which indicates that both

deucravacitinib and tofacitinib show superior efficacy over placebo. Some analyses suggest

deucravacitinib may have a more favorable balance of efficacy and safety.

Selectivity Profile
The distinct binding mechanisms of deucravacitinib and tofacitinib result in different selectivity

profiles for the JAK family kinases.

Table 4: In Vitro Kinase Inhibition (IC50 Values)
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Compound TYK2 JAK1 JAK2 JAK3

Deucravacitinib Highly Potent

>48-fold lower

potency vs.

TYK2

>102-fold lower

potency vs.

TYK2

8- to 17-fold

lower potency vs.

TYK2

Tofacitinib 176 nM 6.1 nM 12 nM 8.0 nM

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's

activity. A lower IC50 indicates greater potency. Data for deucravacitinib is presented as relative

potency from whole blood assays. Tofacitinib IC50 values are from in vitro kinase assays.[3]

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. Below are summaries of the methodologies used in key studies cited in this guide.

In Vitro Kinase Inhibition Assay (for Tofacitinib)
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of tofacitinib in inhibiting JAK1, JAK2, and JAK3.

Methodology: An ELISA-based kinase assay is commonly employed.

Plate Coating: Nunc Maxi Sorp plates are coated with a polyglutamic acid-tyrosine (PGT)

substrate and incubated overnight.

Kinase Reaction: Recombinant human JAK enzyme is added to the wells containing a

kinase buffer, ATP, and varying concentrations of tofacitinib. The reaction is incubated to

allow for phosphorylation of the substrate.

Detection: After incubation, the plates are washed, and an anti-phosphotyrosine antibody

conjugated to a reporter enzyme (e.g., HRP) is added.

Signal Measurement: A substrate for the reporter enzyme is added, and the resulting

signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.
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Data Analysis: The IC50 value is calculated by plotting the inhibition of kinase activity

against the log concentration of tofacitinib and fitting the data to a four-parameter logistic

curve.

Whole Blood Assay (for Deucravacitinib Selectivity)
This assay assesses the inhibitory activity of a compound in a more physiologically relevant

environment.

Objective: To determine the selectivity of deucravacitinib for TYK2 over other JAKs in human

whole blood.

Methodology:

Blood Collection and Treatment: Fresh human whole blood is collected and pre-incubated

with various concentrations of deucravacitinib.

Cytokine Stimulation: Specific cytokines are added to stimulate different JAK-STAT

pathways (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2/JAK2).

Cell Lysis and Staining: After stimulation, red blood cells are lysed, and the remaining

peripheral blood mononuclear cells (PBMCs) are fixed, permeabilized, and stained with

fluorescently labeled antibodies against phosphorylated STAT proteins (pSTAT).

Flow Cytometry: The levels of pSTAT in specific immune cell subsets (e.g., T cells,

monocytes) are quantified by flow cytometry.

Data Analysis: The IC50 values for the inhibition of each cytokine-induced pSTAT signal

are calculated to determine the selectivity profile of deucravacitinib.

Pivotal Phase 3 Clinical Trial Protocol (POETYK PSO-1 -
NCT03624127)
This protocol provides a high-level overview of the design of a key clinical trial for

deucravacitinib in psoriasis.
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Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and

apremilast in adults with moderate-to-severe plaque psoriasis.

Study Design: A multicenter, randomized, double-blind, placebo- and active comparator-

controlled Phase 3 trial.

Patient Population: Adults with a diagnosis of chronic plaque psoriasis for at least 6 months,

with a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global

Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%, who are

candidates for systemic therapy or phototherapy.

Treatment Arms:

Deucravacitinib 6 mg once daily (QD)

Placebo

Apremilast 30 mg twice daily (BID)

Primary Endpoints (at Week 16):

Proportion of patients achieving a PASI 75 response.

Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).

Secondary Endpoints: Included assessments of PASI 90, changes in Dermatology Life

Quality Index (DLQI), and safety assessments.

Duration: 52 weeks, with a primary efficacy assessment at 16 weeks.

Experimental Workflow Diagram
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Caption: Workflow of a typical Phase 3 clinical trial for psoriasis therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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